molecular formula C9H12BrN B1520151 4-Bromo-2-tert-butylpyridine CAS No. 1086381-30-7

4-Bromo-2-tert-butylpyridine

Cat. No.: B1520151
CAS No.: 1086381-30-7
M. Wt: 214.1 g/mol
InChI Key: TYDNNSUVMFKJJQ-UHFFFAOYSA-N
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Description

“4-Bromo-2-tert-butylpyridine” is a chemical compound with the molecular formula C9H12BrN . It is a liquid at room temperature and has a molecular weight of 214.1 . It is stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a tert-butyl group attached to it.


Chemical Reactions Analysis

“this compound” is a linker in cross-coupling reactions . It has been used in the synthesis of bromo (4-tert-butylpyridine) cobaloxime .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 243.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 50.4±0.3 cm3 and a molar volume of 165.5±3.0 cm3 .

Scientific Research Applications

1. Photovoltaic Performance Enhancement

4-tert-Butylpyridine (4TBP), a closely related compound to 4-Bromo-2-tert-butylpyridine, has been used in dye-sensitized TiO2 solar cells. Its addition to redox electrolytes significantly improves the cell performance by increasing the open-circuit potential and enhancing the electron lifetime. This is attributed to a shift in the TiO2 band edge and a decrease in the recombination of electrons with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).

2. Applications in Coordination Chemistry

Homoleptic and heteroleptic iron(II) and ruthenium(II) complexes have been synthesized using derivatives of this compound. These complexes are significant in studying the chemical and electrochemical properties of coordination compounds, which can be applied in various fields such as catalysis and materials science (Fallahpour, Neuburger, & Zehnder, 1999).

3. Catalytic Applications in Organic Synthesis

4-tert-Butylpyridine serves as a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, promoting homogeneous reactions, improving reproducibility, and inhibiting homo-coupling (Stamos, Sheng, Chen, & Kishi, 1997).

4. Surface Adsorption Studies for Solar Cell Efficiency

Studies on the adsorption of 4-tert-Butylpyridine on TiO2 surfaces in dye-sensitized solar cells have been conducted. These studies contribute to understanding the mechanism of improved fill factor and open-circuit voltage in solar cells (Xiong et al., 2008).

5. Investigation of Photophysical Properties

Research on the synthesis of ruthenium(II) polypyridine complexes, incorporating this compound derivatives, explores their photophysical and redox properties. These complexes have potential applications in photovoltaics and light-emitting devices (Adeloye, Olomola, Adebayo, & Ajibade, 2012).

Safety and Hazards

“4-Bromo-2-tert-butylpyridine” is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Cobaloximes, such as “4-Bromo-2-tert-butylpyridine”, have been prepared and studied extensively as model compounds for the coenzyme vitamin B12 . They exist at the interface of classical coordination chemistry, organometallic chemistry, and bioinorganic chemistry . The role of these compounds in preventing diseases like pernicious anaemia is being explored .

Properties

IUPAC Name

4-bromo-2-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDNNSUVMFKJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671697
Record name 4-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-30-7
Record name 4-Bromo-2-(1,1-dimethylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-tert-butyl-1H-pyridin-4-one (Step 1.5) (4.25 g, 28 mmol) and POBr3 (8.88 g, 31 mmol, 1.1 eq) is heated to 120° C., stirred for 15 min, allowed to cool, quenched by addition of a saturated solution of NaHCO3 and extracted with DCM/MeOH (9:1, v/v). The organic phase is washed with a saturated solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (Hex/EtOAc, 95:5) to afford 5.18 g of the title compound as a yellow oil: ESI-MS: 214.0/216.0 [M+H]+; tR=2.49 min (System 1); TLC: Rf=0.35 (Hex/EtOAc, 1:1).
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
8.88 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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